
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with the molecular formula C15H16O It is a derivative of phenol, characterized by the presence of a nitroso group at the 6th position, a methyl group at the 4th position, and a 1-methyl-1-phenylethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of 4-methyl-2-(1-methyl-1-phenylethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the precursor phenol derivative, followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitrophenol.
Reduction: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-aminophenol.
Substitution: Formation of various substituted phenol derivatives depending on the substituent introduced.
Scientific Research Applications
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-: Similar structure but without the nitroso group, affecting its redox properties.
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitro-: Contains a nitro group instead of a nitroso group, leading to different chemical behavior.
Uniqueness
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59919-23-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-methyl-2-nitroso-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C16H17NO2/c1-11-9-13(15(18)14(10-11)17-19)16(2,3)12-7-5-4-6-8-12/h4-10,18H,1-3H3 |
InChI Key |
YFTFMUHYQSWHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)


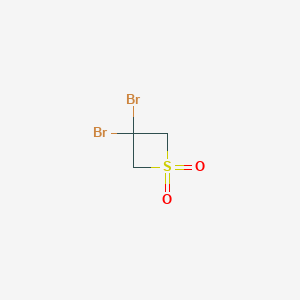

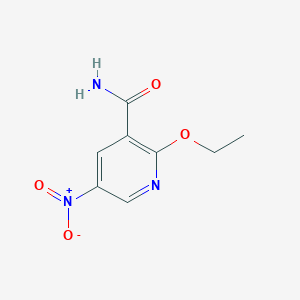
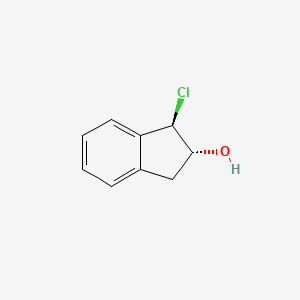

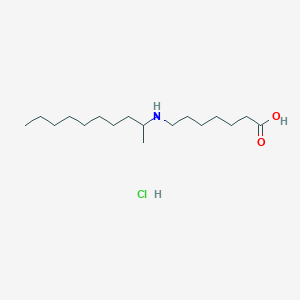
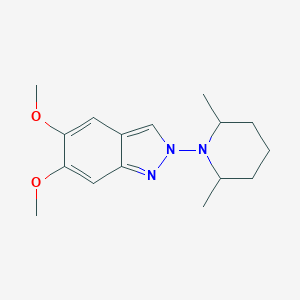
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)
